molecular formula C14H20O3 B8174807 4-Isobutoxy-2-isopropylbenzoic acid

4-Isobutoxy-2-isopropylbenzoic acid

Cat. No.: B8174807
M. Wt: 236.31 g/mol
InChI Key: BYEZQOXKQFUASN-UHFFFAOYSA-N
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Description

4-Isobutoxy-2-isopropylbenzoic acid is a substituted benzoic acid derivative featuring an isobutoxy group at the para position (C-4) and an isopropyl group at the ortho position (C-2) on the aromatic ring. Substituted benzoic acids are widely studied for their physicochemical properties and applications in pharmaceuticals, agrochemicals, and material science. The isobutoxy and isopropyl substituents likely enhance lipophilicity, influencing solubility and biological activity compared to simpler derivatives like 4-hydroxybenzoic acid or 4-isopropylbenzoic acid .

Properties

IUPAC Name

4-(2-methylpropoxy)-2-propan-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-9(2)8-17-11-5-6-12(14(15)16)13(7-11)10(3)4/h5-7,9-10H,8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEZQOXKQFUASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)C(=O)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutoxy-2-isopropylbenzoic acid typically involves the esterification of 4-hydroxy-2-isopropylbenzoic acid with isobutyl alcohol under acidic conditions. The reaction can be catalyzed by sulfuric acid or other strong acids to facilitate the formation of the ester bond. The reaction mixture is then heated to reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled and reused is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

4-Isobutoxy-2-isopropylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-Isobutoxy-2-isopropylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a model compound for studying metabolic pathways.

    Industry: It can be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Isobutoxy-2-isopropylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key attributes of 4-isobutoxy-2-isopropylbenzoic acid with related compounds:

Compound Name CAS No. Formula Substituents (Position) Key Properties/Applications
This compound* N/A C₁₄H₂₀O₃ Isobutoxy (C-4), Isopropyl (C-2) High lipophilicity; potential pharmaceutical intermediate
4-Hydroxybenzoic acid 99-96-7 C₇H₆O₃ Hydroxyl (C-4) R&D use; precursor to parabens
4-Isopropylbenzoic acid 536-66-3 C₁₀H₁₂O₂ Isopropyl (C-4) Plant metabolite; crystalline solid
4-(4-Amino-2,5-diisobutoxybenzamido)-2-isobutoxybenzoic acid N/A C₂₄H₃₁N₃O₆ Isobutoxy (C-2, C-4, C-5), Amino (C-4) Synthetic intermediate; palladium-catalyzed hydrogenation

*Note: Data for this compound inferred from analogs.

Physicochemical Properties

  • Lipophilicity : The isobutoxy group (bulkier than hydroxyl or methyl) and isopropyl substituent increase logP values compared to 4-hydroxybenzoic acid (logP ~1.39) or 4-isopropylbenzoic acid (logP ~2.8). This enhances membrane permeability but reduces aqueous solubility .
  • Thermal Stability : Isobutoxy-substituted analogs (e.g., compound 3 in ) exhibit stability under reflux conditions in chloroform, suggesting robustness in synthetic processes .

Research Findings and Limitations

  • Evidence Gaps : Direct data on this compound’s melting point, toxicity, or specific bioactivity are absent in the provided sources. Further experimental studies are needed.
  • Contradictions : While 4-hydroxybenzoic acid is restricted to R&D uses , its alkylated derivatives (e.g., 4-isopropylbenzoic acid) have broader industrial applications, indicating substituent-driven versatility .

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